1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride
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Overview
Description
1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride is a chemical compound with the molecular formula C3H7Cl2N4. It is a derivative of 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole with hydrochloric acid. The reaction typically occurs under controlled conditions, such as a specific temperature and pressure, to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include steps such as distillation, crystallization, and purification to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
Scientific Research Applications
1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or proteins, leading to therapeutic effects. For example, it can inhibit cytochrome P-450-dependent enzymes, which are involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells.
Comparison with Similar Compounds
1H-1,2,4-Triazol-3-amine: This compound is structurally similar but lacks the methyl group at the nitrogen atom.
1-Methyl-1H-1,2,4-triazol-5-amine: This compound has the methyl group at a different position on the triazole ring.
Uniqueness: 1-Methyl-1H-1,2,4-triazol-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a valuable compound in various fields .
Properties
Molecular Formula |
C3H8Cl2N4 |
---|---|
Molecular Weight |
171.03 g/mol |
IUPAC Name |
1-methyl-1,2,4-triazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C3H6N4.2ClH/c1-7-2-5-3(4)6-7;;/h2H,1H3,(H2,4,6);2*1H |
InChI Key |
TUHSACJUFKEVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)N.Cl.Cl |
Origin of Product |
United States |
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